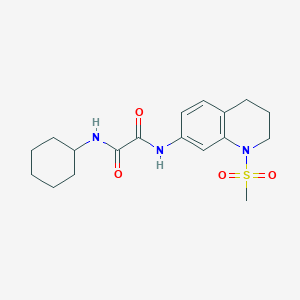

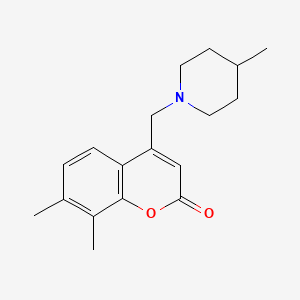

N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription in cancer cells. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for the growth and proliferation of cancer cells. CX-5461 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wissenschaftliche Forschungsanwendungen

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

The research conducted by Xia et al. (2016) on the sulfonylation of N-(quinolin-8-yl)benzamide derivatives highlights the utility of sodium sulfinates in generating sulfide sources for the synthesis of various derivatives, including potentially N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide. This method is noted for its environmental friendliness and the production of less unpleasantly odorous byproducts, marking an improvement in the synthesis of sulfonylated quinolines (Xia et al., 2016).

Radical Cyclization to Spirocyclohexadienones

Gonzalez-Lopez de Turiso and Curran (2005) investigated the cyclization of aryl radicals leading to the creation of spirocyclohexadienone rings. This process is applicable to the synthesis of compounds with structural similarities to N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, demonstrating a versatile approach to constructing complex organic frameworks with potential bioactivity (Gonzalez-Lopez de Turiso & Curran, 2005).

Synthesis of Ionic Liquids

Fringuelli et al. (2004) explored the aminolysis of 1,2-epoxides as a key step in synthesizing a new class of ionic liquids, illustrating an innovative approach to developing materials that could be relevant to the applications of N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide in creating environmentally friendly ionic liquids (Fringuelli et al., 2004).

Antagonistic Properties against NMDA and AMPA Receptors

Research by Hays et al. (1993) on N-sulfonyl derivatives of quinoxalinecarboxamide revealed their antagonistic properties at the glycine-site of NMDA and AMPA receptors, pointing to the therapeutic potential of similar compounds in neurological disorders (Hays et al., 1993).

Synthesis of Sulfonated Quinoline Diones

Wang et al. (2016) described a highly efficient method for synthesizing sulfonated quinoline dione derivatives, which could have implications for the chemical properties and applications of N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide in developing new materials or drugs (Wang et al., 2016).

Eigenschaften

IUPAC Name |

N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-26(24,25)21-11-5-6-13-9-10-15(12-16(13)21)20-18(23)17(22)19-14-7-3-2-4-8-14/h9-10,12,14H,2-8,11H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAQSSDRFVMXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2554483.png)

![2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2554484.png)

![1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide](/img/structure/B2554486.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2554489.png)

![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2554492.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2554496.png)

![Methyl 5-(3-fluorophenyl)-7-methyl-2-(methylsulfanyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2554497.png)